β-Amyloid (1-42), rat TFA is a peptide consisting of 42 amino acids, primarily studied in the context of Alzheimer's disease. It is known for its role in the formation of amyloid plaques, which are characteristic of this neurodegenerative disorder. The peptide exhibits significant cytotoxic effects on neuronal tissues, particularly in the hippocampus, and is utilized extensively in research to understand the mechanisms underlying Alzheimer's disease pathology and potential therapeutic interventions .
The peptide is derived from the amyloid precursor protein and is synthesized for research purposes. Commercially, it is available from various suppliers, including BioCat GmbH and Sigma-Aldrich, where it is often provided as a trifluoroacetic acid salt to enhance solubility and stability during experiments .
The synthesis of β-Amyloid (1-42) typically employs solid-phase peptide synthesis techniques. The process involves the sequential addition of protected amino acids onto a resin support. Key methods include:
The synthesis process begins with the attachment of the first amino acid to a solid support, followed by iterative cycles of deprotection and coupling. Specific conditions such as temperature control (often around 40-55°C) are crucial for optimizing yield and purity. The final product undergoes cleavage from the resin using strong acids like hydrogen fluoride, followed by purification techniques such as reverse-phase high-performance liquid chromatography .
The molecular structure of β-Amyloid (1-42) consists of a linear chain of 42 amino acids with specific sequences that promote aggregation. The sequence includes hydrophobic residues that facilitate intermolecular interactions leading to fibril formation.
The molecular formula for β-Amyloid (1-42) is C202H313N45O61S, with a molecular weight of approximately 4510.73 g/mol. Its structure can be represented as follows:
This sequence highlights critical regions responsible for its biological activity and aggregation propensity .
β-Amyloid (1-42) undergoes several chemical reactions that contribute to its aggregation behavior:
Studies have shown that modifications in the peptide structure can significantly alter its aggregation kinetics and cytotoxicity. For instance, substituting certain amino acids or altering their sequence can lead to variations in fibril formation rates and neurotoxicity profiles .
The mechanism by which β-Amyloid (1-42) exerts its toxic effects involves several steps:
Research indicates that even low concentrations of β-Amyloid (1-42) can induce significant cytotoxicity in neuronal cultures, highlighting its potency as a neurotoxin .
Relevant data indicate that proper handling and storage conditions are crucial for maintaining the integrity of β-Amyloid (1-42) during experiments .
β-Amyloid (1-42), rat TFA has diverse applications in scientific research:
β-Amyloid (1-42) (Aβ42) is a 42-amino acid peptide that serves as the primary constituent of senile plaques in Alzheimer’s disease (AD). The amyloid cascade hypothesis posits that Aβ42 accumulation is the initiating molecular event in AD pathogenesis, triggering downstream neurotoxic effects. Recent studies using rat Aβ42 models reveal that soluble oligomers—not insoluble fibrils—correlate strongly with cognitive decline. These oligomers disrupt synaptic function by binding to neuronal membranes via the hydrophobic C-terminal domain (residues 31–42), which is absent in the shorter Aβ1-40 isoform [1] [5].
Table 1: Key Pathogenic Features of Aβ42 in AD Models
Feature | Mechanism | Experimental Evidence |
---|---|---|
Soluble Oligomers | Synaptic receptor blockade | Impaired LTP in hippocampal slices [1] |
Oxidative Stress | Methionine-35 mediated ROS production | ↑ Lipid peroxidation in neuronal cultures [5] |
Plaque-Independent Toxicity | Microglial phagocytosis activation | Flow cytometry of BV-2 microglia [9] |
The redox-active methionine residue at position 35 (Met35) is critical for Aβ42-induced oxidative stress. Met35 facilitates electron transfer reactions that generate hydrogen peroxide and lipid peroxides, causing protein carbonylation and DNA oxidation in hippocampal neurons. This oxidative damage precedes plaque deposition in rat intracerebroventricular injection models [1] [5].
Aβ42 exhibits markedly higher pathogenicity than Aβ1-40 due to two key structural properties:
Table 2: Biophysical and Pathogenic Differences Between Aβ Isoforms
Property | Aβ1-42 | Aβ1-40 | |
---|---|---|---|
Aggregation Kinetics | Seconds (rapid oligomerization) | Hours | |
Fibril Morphology | Single protofilament | Paired β-sheets | [1] |
Familial AD Linkage | Arctic (E22G), Iowa (D23N) mutations | Swedish (KM670/671NL) mutation | [1] |
Ratio in FAD | ↑ Aβ42/Aβ40 (>1.5x control) | ↓ Aβ40 | [1] |
In Down syndrome models (chromosome 21 triplication), Aβ42 constitutes >60% of amyloid deposits versus 40-50% in sporadic AD. Transgenic rats expressing familial AD (FAD) mutations show altered γ-secretase processivity, favoring Aβ42 production through presenilin-1 conformational shifts [1] [8].
Aβ42 initiates a cascade of tau pathology through kinase activation pathways:
Human biomarker studies reveal a disease-specific synergy: Plasma Aβ42 and p-tau181 show strong correlation in AD patients (r=0.699, p<0.001) but not in Parkinson’s disease or frontotemporal dementia. Aβ42 explains 47.7% of p-tau variance in AD regression models after correcting for age and clinical severity [3] [6].
In rat hippocampal neurons, Aβ42 injection induces axon-to-soma mislocalization of hyperphosphorylated tau within 72 hours, preceding neurofibrillary tangle formation by 4 weeks. This spatial redistribution disrupts microtubule-based transport and mitochondrial trafficking [7] [8].
Aβ42 directly compromises blood-brain barrier (BBB) integrity through multifactorial mechanisms:
Table 3: Temporal Progression of Aβ42-Induced Vascular Pathology
Time Post-Injection | Vascular Pathology | Functional Consequence | |
---|---|---|---|
3 days | ↑ PECAM-1/CD31 expression | Leukocyte adhesion | |
7 days | Fibrinogen extravasation | Perivascular inflammation | [7] |
30 days | α-SMA overexpression in vessels | Chronic hypoperfusion | [7] |
Rat models demonstrate cerebral hypoperfusion precedes neuronal loss, with a 30% reduction in cortical blood flow observed 14 days after intrahippocampal Aβ42 injection. This vascular dysfunction correlates with astrocytic end-foot detachment and impaired glymphatic clearance of Aβ42, creating a pathogenic feedback loop [7] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8